Home > Products > Screening Compounds P33655 > Hydroxy Darunavir
Hydroxy Darunavir - 1130635-75-4

Hydroxy Darunavir

Catalog Number: EVT-1477663
CAS Number: 1130635-75-4
Molecular Formula: C27H37N3O8S
Molecular Weight: 563.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darunavir is a potent antiretroviral drug classified as a protease inhibitor (PI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It plays a crucial role in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Darunavir inhibits the activity of HIV-1 protease, an enzyme crucial for viral replication. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Long-acting formulations: Developing long-acting injectable or implantable formulations could improve adherence and potentially enhance drug delivery to viral reservoirs. []
  • Overcoming drug resistance: Continued research is needed to understand and overcome emerging resistance mechanisms to Darunavir and other protease inhibitors. [, ]
  • Exploring new therapeutic applications: Given its potent antiviral activity, investigating potential applications for Darunavir against other viral infections could be of interest. [, , , ]
  • Optimizing treatment strategies: Further research is needed to optimize Darunavir-containing regimens, particularly dual therapy approaches, and their long-term impact on patient outcomes. [, , ]

Darunavir

  • Compound Description: Darunavir is a potent antiretroviral medication used to treat HIV-1 infection. It functions as a protease inhibitor, blocking the activity of the HIV-1 protease enzyme and preventing the virus from replicating. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
  • Relevance: Darunavir is the parent compound of Hydroxy Darunavir. Hydroxy Darunavir is a metabolite of Darunavir, formed through metabolic processes in the body, likely involving oxidation at a specific position on the Darunavir molecule. []

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl(2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-(((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy)carbonyloxy)-1-phenylbutan-2-yl Carbamate

  • Compound Description: This compound is a diastereomer of Darunavir synthesized from (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl carbonate. [] Diastereomers are stereoisomers that are not mirror images of each other, and they can have different physical and chemical properties.
  • Relevance: This compound is structurally related to Hydroxy Darunavir through its shared core structure with Darunavir. Both compounds retain the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl group and the (2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-1-phenylbutan-2-yl carbamate moiety present in Darunavir. [] The difference lies in the substitution pattern on the 3-hydroxy group of the butan-2-yl carbamate side chain.

(3R,3aS,6aS)-4,4-Difluorohexahydrofuro[2,3-b]furan-3-yl (2S,3R)-3-hydroxy-4-((N-isobutyl-4-methoxyphenyl)sulfonamido)-1-phenylbutan-2-yl) Carbamate

  • Compound Description: This compound is a potent HIV-1 protease inhibitor that incorporates fluorine atoms into the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl moiety of Darunavir. It exhibits a Ki value in the picomolar range against HIV-1 protease. [] This fluorinated derivative shows improved lipophilicity and blood-brain barrier permeability compared to Darunavir. []
  • Relevance: This compound is structurally related to Hydroxy Darunavir by sharing the core structure of Darunavir but featuring fluorine atoms at the 4-position of the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl group and a methoxy group at the para position of the phenylsulfonamide moiety. [] These modifications likely influence its pharmacokinetic properties, particularly lipophilicity and blood-brain barrier penetration.

(3R,3aS,6aS)-4,4-Difluorohexahydrofuro[2,3-b]furan-3-yl(2S,3R)-3-hydroxy-4-((N-isobutyl-4-aminophenyl)sulfonamido)phenylbutan-2-yl) Carbamate

  • Compound Description: This compound represents another fluorinated analog of Darunavir, closely resembling the previous compound but lacking the methoxy substituent on the phenylsulfonamide ring. Like its counterpart, it demonstrates potent HIV-1 protease inhibition with a picomolar Ki value and enhanced blood-brain barrier permeability compared to Darunavir. []
  • Relevance: This compound shares a high degree of structural similarity with Hydroxy Darunavir, retaining the core structure of Darunavir and incorporating fluorine atoms at the 4-position of the (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl group. [] Its primary difference from the previous compound lies in the absence of the methoxy group on the phenylsulfonamide ring.

Phenylboronic Acid Analog of Darunavir

  • Compound Description: This compound is a derivative of Darunavir where the aniline moiety is replaced with a phenylboronic acid group. [] This modification leads to a significant increase in binding affinity for HIV-1 protease, approximately 20-fold higher than that of Darunavir. [] The enhanced affinity is attributed to the boronic acid group's ability to form three hydrogen bonds within the protease active site, as demonstrated by X-ray crystallography. []

Lopinavir

  • Compound Description: Lopinavir is another HIV-1 protease inhibitor frequently co-administered with Ritonavir to enhance its pharmacokinetic properties. It is commonly employed in combination with other antiretroviral medications for HIV treatment and has been investigated for potential use against COVID-19. [, , , , ]

Atazanavir

  • Compound Description: Atazanavir, like Darunavir, is a potent HIV-1 protease inhibitor often boosted with Ritonavir to improve its pharmacokinetic profile. It exhibits a high genetic barrier to resistance and is commonly used in combination antiretroviral therapy regimens. [, , ]

Tenofovir

  • Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) frequently used in combination antiretroviral therapy regimens for HIV infection. It exists in two main forms: Tenofovir disoproxil fumarate (TDF) and Tenofovir alafenamide (TAF). TAF is a prodrug of Tenofovir and offers improved renal and bone safety profiles compared to TDF. [, , , , , , , , ]
Source and Classification

Hydroxy Darunavir is synthesized from Darunavir, which is derived from a complex chemical process involving multiple steps. The compound belongs to the class of protease inhibitors, which are crucial in managing HIV infections by preventing the maturation of viral particles. The specific chemical designation for Hydroxy Darunavir includes its structural features that enhance its therapeutic profile compared to its parent compound.

Synthesis Analysis

Methods and Technical Details

The synthesis of Hydroxy Darunavir involves several key steps:

  1. Starting Materials: The process typically begins with 3-amino-2-hydroxy-4-phenylbutane derivatives.
  2. Coupling Reactions: The synthesis may involve coupling reactions with activated intermediates such as (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
  3. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process, reducing the number of steps and improving yield efficiency .
  • Reduction reactions
  • Cyclization processes
  • Purification techniques such as chromatography to isolate the desired product with high purity.
Molecular Structure Analysis

Structure and Data

Hydroxy Darunavir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as C23_{23}H31_{31}N3_{3}O5_{5}S, indicating the presence of hydroxyl, amine, and sulfonamide groups.

The three-dimensional structure showcases a bicyclic framework essential for its interaction with the HIV protease enzyme. Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy, which elucidate the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Reactions and Technical Details

Hydroxy Darunavir undergoes several chemical reactions during its synthesis and application:

  1. Reduction Reactions: These are critical for converting starting materials into intermediates.
  2. Cyclization: Acid-catalyzed cyclization reactions are employed to form cyclic structures integral to the molecule's activity.
  3. Purification: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to ensure product purity and remove any by-products or impurities formed during synthesis .

The efficiency of these reactions directly impacts the yield and quality of Hydroxy Darunavir produced.

Mechanism of Action

Process and Data

Hydroxy Darunavir exerts its antiviral effects by binding to the active site of the HIV protease enzyme. This binding inhibits the enzyme's function, preventing the cleavage of viral polyproteins into functional proteins necessary for viral replication. Consequently, this leads to the production of immature viral particles that are non-infectious.

The mechanism involves:

  • Competitive Inhibition: Hydroxy Darunavir competes with natural substrates for binding to the protease.
  • Conformational Changes: Upon binding, it induces conformational changes in the protease that disrupts its catalytic activity.

Data supporting these mechanisms can be derived from biochemical assays measuring enzyme activity in the presence of Hydroxy Darunavir compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Hydroxy Darunavir exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 445.58 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

Hydroxy Darunavir is primarily used in research related to HIV treatment strategies. Its applications include:

  • Antiviral Therapy: As part of combination therapy regimens for patients with resistant strains of HIV.
  • Drug Development: Serving as a lead compound in designing new analogs with improved efficacy or reduced side effects.
  • Research Studies: Investigating mechanisms of resistance in HIV proteases and evaluating new formulations aimed at enhancing bioavailability.

Properties

CAS Number

1130635-75-4

Product Name

Hydroxy Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O8S

Molecular Weight

563.7 g/mol

InChI

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1

InChI Key

XGXCRIIMIUNTCF-ARXROMJUSA-N

SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O

Synonyms

N-[3-[[(4-aminophenyl)sulfonyl](2-hydroxy-2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester

Canonical SMILES

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O

Isomeric SMILES

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.